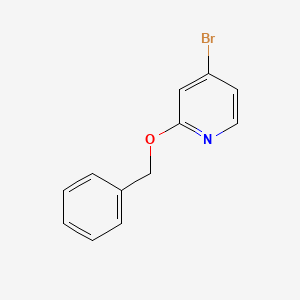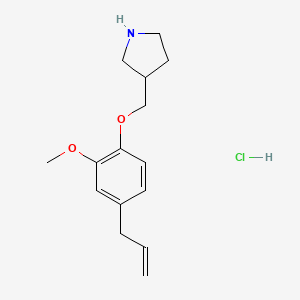
4-bromo-2-(benzyloxy)pyridine
Vue d'ensemble
Description
2-(Benzyloxy)-4-bromopyridine: is an organic compound that belongs to the class of pyridines It is characterized by a benzyloxy group attached to the second position and a bromine atom attached to the fourth position of the pyridine ring
Applications De Recherche Scientifique
Chemistry: : 2-(Benzyloxy)-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine: It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: : In the industrial sector, 2-(Benzyloxy)-4-bromopyridine is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
Target of Action
Benzylic compounds are known to be reactive due to the adjacent aromatic ring . They are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of 2-(Benzyloxy)-4-bromopyridine involves its interaction with its targets through various chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 2-(Benzyloxy)-4-bromopyridine, are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds can participate in various biochemical pathways, including oxidative degradation . In the context of organic synthesis, they are often involved in carbon-carbon bond-forming reactions .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the route of administration .
Result of Action
The result of the action of 2-(Benzyloxy)-4-bromopyridine depends on its specific use. In organic synthesis, it can contribute to the formation of new compounds through carbon-carbon bond-forming reactions . The benzylic position’s reactivity allows for various transformations, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-4-bromopyridine can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of catalysts, and the solvent used . The compound’s stability can also be affected by storage conditions, such as temperature, humidity, and light exposure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Methylation of 2-benzyloxypyridine: This method involves the methylation of 2-benzyloxypyridine to produce 2-benzyloxy-1-methylpyridinium triflate, which can be used as a reagent for further synthesis.
Industrial Production Methods: Industrial production methods for 2-(Benzyloxy)-4-bromopyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding hydrogenated compounds.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the bromine atom at the fourth position, making it less reactive in certain substitution reactions.
4-Bromopyridine: Lacks the benzyloxy group, which reduces its potential for hydrogen bonding and π-π interactions.
2-(Benzyloxy)-4-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and interaction with other molecules.
Uniqueness: : 2-(Benzyloxy)-4-bromopyridine is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
4-bromo-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTZIRNIUHLSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682431 | |
| Record name | 2-(Benzyloxy)-4-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960298-00-4 | |
| Record name | 2-(Benzyloxy)-4-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)

![3-(([1,1'-Biphenyl]-2-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)


![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)
